3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by their unique structure where two rings are connected through a single atom, in this case, a nitrogen atom. The compound's chemical formula is , and it has a molecular weight of approximately 273.33 g/mol. This compound is noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified under triazaspiro compounds, which are significant in medicinal chemistry due to their diverse biological activities. It is identified by the CAS number 1092277-68-3 and has been the subject of various studies focusing on its synthesis and biological properties . The compound is often explored for its potential therapeutic applications, including neuroprotective effects and as an anticonvulsant agent .
The synthesis of 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step synthetic routes. While specific methods for this exact compound may not be extensively documented, related compounds in the triazaspiro family have been synthesized using similar techniques.
The synthesis may utilize reagents like diethyl oxalate, urea, and ammonium carbonate as starting materials in various reaction conditions to yield the target compound . The reactions typically require careful control of temperature and pH to ensure optimal yield and purity.
The molecular structure of 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a spirocyclic framework with three nitrogen atoms incorporated into its structure. This unique arrangement contributes to its potential biological activity.
The compound can participate in various chemical reactions typical for spirocyclic compounds:
Reactions involving this compound often require specific conditions such as temperature control and the presence of solvents or catalysts to facilitate desired transformations effectively.
The mechanism of action for 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully elucidated but is believed to involve interactions with biological targets that modulate neurotransmitter systems or other cellular pathways relevant to neurological functions. Research indicates that derivatives of triazaspiro compounds exhibit myelostimulating activity, which may relate to their potential therapeutic effects in treating conditions like myelodepressive syndromes .
While specific physical properties such as density and boiling point are not readily available for this compound, it is crucial to note that these properties can significantly influence its behavior in biological systems and during chemical reactions.
The chemical properties include its reactivity profile with various reagents under controlled conditions. The stability of the compound under different environmental factors (light, heat) also plays a role in its application potential.
3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several promising applications in scientific research:
This compound exemplifies the ongoing research into spirocyclic structures that hold promise for developing novel therapeutic agents across various fields of medicine and biology.
Existing δ opioid receptor agonists entering clinical trials have consistently failed to achieve efficacy endpoints in Phase II studies despite promising preclinical data. These candidates—including ADL5859, AZD2327, and KNT-127—share a common diethylbenzamide backbone structurally analogous to the prototypical agonist (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80). This structural homogeneity poses significant risks in drug development, as it amplifies class-specific liabilities. Notably, these agonists induce dose-limiting convulsions and rapid tolerance (tachyphylaxis), which preclude their therapeutic utility for chronic neurological disorders such as migraine, treatment-resistant depression, and inflammatory pain. The repeated clinical failures underscore an urgent need for chemotypes that diverge from the SNC80-like scaffold to circumvent these adverse effects while retaining efficacy [1] [2].
The SNC80 chemotype demonstrates high efficacy in recruiting β-arrestin 2—a scaffolding protein implicated in G-protein coupled receptor desensitization and internalization. This robust β-arrestin 2 recruitment correlates directly with adverse effects:
Table 1: β-Arrestin Recruitment and Functional Correlates of Select δ Opioid Receptor Agonists
Compound | β-Arrestin 2 Recruitment Efficacy | Convulsion Risk | Tachyphylaxis |
---|---|---|---|
SNC80 | High | Severe | Rapid onset |
ADL5859 (Phase II) | High | Moderate-Severe | Rapid onset |
KNT-127 | Moderate-High | Moderate | Moderate onset |
3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Low-Moderate | Minimal | Not observed |
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core of 3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a radical departure from the diethylbenzamide architecture of prior δ opioid receptor agonists. Key differentiators include:
Table 2: Pharmacological Properties of 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. SNC80-like Agonists
Property | Diethylbenzamide Agonists (e.g., SNC80) | 3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
---|---|---|
Core Structure | Linear diethylbenzamide-piperazine | Spirocyclic 1,3,8-triazaspiro[4.5]decane-2,4-dione |
β-Arrestin 2 Recruitment | High efficacy (≥90%) | Low-moderate efficacy (≤40%) |
G-protein/cAMP Inhibition | EC₅₀ ~0.1 μM | EC₅₀ ~0.3 μM |
Selectivity (GPCR Panel) | Moderate (MOR/KOR cross-reactivity) | High (DOR-selective, >100-fold vs. 167 GPCRs) |
Anti-allodynic Efficacy | Effective but with tolerance/seizures | Effective in CFA inflammatory pain model (no seizures) |
This structural and functional differentiation positions 3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a pioneering lead candidate capable of overcoming the pharmacological limitations that have hindered δ opioid receptor therapeutics for decades [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1